Cas no 1332503-87-3 ((3-((Dipropylamino)methyl)phenyl)boronic acid)
(3-((Dipropylamino)methyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-((Dipropylamino)methyl)phenyl)boronic acid
- {3-[(dipropylamino)methyl]phenyl}boronic acid
- D94028
- 1332503-87-3
- AKOS005974524
- [3-[(dipropylamino)methyl]phenyl]boronic acid
- AS-66516
- 3-[(dipropylamino)methyl]phenylboronic acid
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- MDL: MFCD16198105
- Inchi: 1S/C13H22BNO2/c1-3-8-15(9-4-2)11-12-6-5-7-13(10-12)14(16)17/h5-7,10,16-17H,3-4,8-9,11H2,1-2H3
- InChI Key: HBQCNFNLVAJCDV-UHFFFAOYSA-N
- SMILES: OB(C1=CC=CC(=C1)CN(CCC)CCC)O
Computed Properties
- Exact Mass: 235.1743591 g/mol
- Monoisotopic Mass: 235.1743591 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.7
- Molecular Weight: 235.13
(3-((Dipropylamino)methyl)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D754104-250mg |
(3-((Dipropylamino)methyl)phenyl)boronic acid |
1332503-87-3 | 95% | 250mg |
$250 | 2023-09-04 | |
| eNovation Chemicals LLC | D754104-1g |
(3-((Dipropylamino)methyl)phenyl)boronic acid |
1332503-87-3 | 95% | 1g |
$520 | 2023-09-04 | |
| Aaron | AR01FOHB-1g |
(3-((Dipropylamino)methyl)phenyl)boronic acid |
1332503-87-3 | 95% | 1g |
$800.00 | 2025-02-10 | |
| Aaron | AR01FOHB-250mg |
(3-((Dipropylamino)methyl)phenyl)boronic acid |
1332503-87-3 | 95% | 250mg |
$500.00 | 2025-02-10 |
(3-((Dipropylamino)methyl)phenyl)boronic acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on (3-((Dipropylamino)methyl)phenyl)boronic acid
Introduction to (3-((Dipropylamino)methyl)phenyl)boronic Acid
(3-((Dipropylamino)methyl)phenyl)boronic acid is a versatile and intriguing compound with the CAS number 1332503-87-3. This compound has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery due to its unique structural properties and reactivity. The molecule consists of a boronic acid group attached to a phenyl ring, which is further substituted with a dipropylamino methyl group. This combination of functional groups makes it highly valuable for various applications, particularly in cross-coupling reactions.
The boronic acid functional group is a key feature of this compound, enabling it to participate in Suzuki-Miyaura coupling reactions—a cornerstone of modern organic synthesis. These reactions allow for the formation of carbon-carbon bonds between boronic acids and aryl halides or other electrophilic partners, facilitating the construction of complex aromatic systems. Recent advancements in catalytic systems and reaction conditions have further enhanced the efficiency and scope of such reactions, making (3-((Dipropylamino)methyl)phenyl)boronic acid an indispensable building block in synthetic chemistry.
The dipropylamino methyl substituent on the phenyl ring introduces additional functionality to the molecule. This group not only contributes to the compound's solubility and stability but also serves as a potential site for further functionalization. For instance, the amino group can act as a nucleophile in various substitution reactions, opening up avenues for the creation of diverse derivatives. Recent studies have explored the use of this compound in synthesizing bioactive molecules, where its ability to undergo multiple transformations has proven particularly advantageous.
In terms of applications, (3-((Dipropylamino)methyl)phenyl)boronic acid has found utility in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials. Its role as an intermediate in drug discovery programs has been highlighted in several recent publications, where it has been employed to construct complex heterocyclic frameworks with potential therapeutic applications. Additionally, its compatibility with scalable synthetic protocols makes it suitable for industrial applications.
From a mechanistic standpoint, the reactivity of (3-((Dipropylamino)methyl)phenyl)boronic acid is influenced by both its boronic acid group and its dipropylamino substituent. The boron atom's Lewis acidity plays a critical role in facilitating bond formation during coupling reactions, while the steric and electronic effects of the dipropylamino group can modulate reaction selectivity and kinetics. Recent computational studies have provided deeper insights into these effects, shedding light on how subtle changes in substituent structure can influence reactivity.
The synthesis of (3-((Dipropylamino)methyl)phenyl)boronic acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methodologies. For example, one common approach involves the substitution of an aryl halide with a boronic acid group using Suzuki coupling conditions. The dipropylamino methyl substituent can then be introduced via nucleophilic aromatic substitution or other suitable methods. Researchers have recently explored more efficient routes that minimize reaction steps and improve yield, further enhancing the practicality of this compound.
Looking ahead, (3-((Dipropylamino)methyl)phenyl)boronic acid is expected to play an increasingly important role in both academic and industrial settings. Its versatility as a building block, combined with its compatibility with cutting-edge synthetic techniques, positions it as a valuable tool for addressing challenges in chemical synthesis and materials development. As research continues to uncover new applications and optimize existing ones, this compound will undoubtedly remain at the forefront of chemical innovation.
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